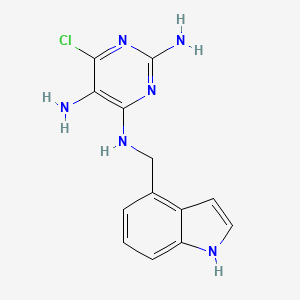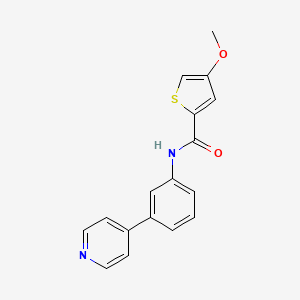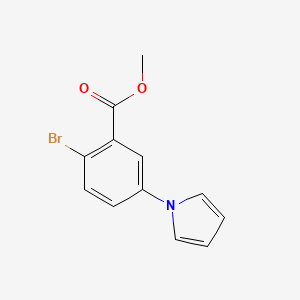![molecular formula C13H14BrClN4 B7433797 5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine is a pyrimidine derivative that has been extensively studied due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Scientific Research Applications
5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as anti-inflammatory activity.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, it may also interfere with the replication of viruses and reduce inflammation by modulating the activity of certain signaling pathways.
Biochemical and Physiological Effects:
5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the replication of viruses. In addition, it has been shown to reduce inflammation by modulating the activity of certain signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine in lab experiments is its potential to exhibit a range of biological activities. This compound has been found to have antitumor, antiviral, and anti-inflammatory properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound in animal models, which will be essential for its eventual clinical development.
Synthesis Methods
The synthesis of 5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine has been reported in the literature. The most commonly used method involves the reaction of 5-bromo-6-chloro-2,4-diaminopyrimidine with 2-(4-methylphenyl)ethylamine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization or chromatography.
properties
IUPAC Name |
5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN4/c1-8-2-4-9(5-3-8)6-7-17-12-10(14)11(15)18-13(16)19-12/h2-5H,6-7H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQLAEDUVFHFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC2=C(C(=NC(=N2)N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Bromo-2-methoxyphenyl)methyl]-3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7433716.png)
![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)

![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
![6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)

![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)
![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)

![6-chloro-4-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433778.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)
